Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVYKGHESZRJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453108 | |
| Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78502-71-3 | |
| Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The most common and well-documented preparation method for ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate involves the radical bromination of ethyl 2-methyl-1,3-thiazole-4-carboxylate. This bromination selectively converts the methyl group at the 2-position into a bromomethyl substituent.
- Starting material: Ethyl 2-methyl-1,3-thiazole-4-carboxylate
- Brominating agent: N-bromosuccinimide (NBS)
- Radical initiator: Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO)
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Temperature: Elevated temperatures around 76°C or reflux conditions
- Reaction time: Typically 4 to 20 hours depending on initiator and conditions
This radical bromination proceeds via the generation of bromine radicals that abstract a hydrogen atom from the methyl group, followed by bromine substitution to yield the bromomethyl derivative.
Detailed Reaction Optimization and Yields
The choice of radical initiator and reaction conditions significantly impacts the yield and efficiency of the bromination step.
| Starting Material | Brominating Agent | Catalyst/Initiator | Temp/Time | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | NBS (1.2 eq) | AIBN (0.1 eq) | 76°C, 4 hours | 38 |
| Methyl 2-methyl-1,3-thiazole-4-carboxylate | NBS (1.1 eq) | Dibenzoyl peroxide | Reflux, 20 hours | 31 |
- AIBN is generally more effective than dibenzoyl peroxide, providing higher yields in shorter reaction times.
- Microwave irradiation has been reported to reduce reaction times to under 1 hour in similar bromination reactions, though specific data for this compound are limited.
- Purification is commonly achieved by silica gel chromatography using ethyl acetate/hexane mixtures (20–50%) as eluents.
Industrial Scale Considerations
Industrial production of this compound mirrors the laboratory-scale radical bromination but incorporates process intensification techniques such as:
- Continuous flow reactors to enhance heat and mass transfer, improving reaction control and safety.
- Automated reagent dosing and temperature control to maintain consistent product quality.
- Selection of solvents and reagents optimized for cost-effectiveness and environmental impact.
These adaptations enable scalable synthesis with reproducible yields and purity.
Alternative Synthetic Routes and Related Compounds
While direct bromination of the methyl precursor is the primary route, related synthetic strategies for analogous thiazole derivatives involve:
- Cyclization of 2-mercaptoacetic acid with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the thiazole ring, followed by halomethylation.
- Use of chloromethylating agents for preparing ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, which can be converted to the bromomethyl derivative via halogen exchange reactions.
- Bromination of 2-aminothiazole derivatives followed by reduction and carbonyl insertion steps to build related ester-functionalized thiazoles.
These routes are less direct but may be employed depending on available starting materials and desired substitution patterns.
Research Findings and Reaction Mechanism Insights
Mechanistic Aspects
- The radical bromination mechanism proceeds via homolytic cleavage of NBS to generate bromine radicals.
- The bromine radical abstracts a benzylic hydrogen from the methyl group on the thiazole ring.
- The resulting carbon radical reacts with bromine to form the bromomethyl substituent.
- Radical initiators like AIBN decompose thermally to generate radicals that initiate the bromination chain reaction.
Functional Group Compatibility
- The ethyl ester group at the 4-position remains intact under bromination conditions, allowing selective functionalization at the 2-methyl site.
- The bromomethyl group is a versatile electrophilic site for subsequent nucleophilic substitution reactions, enabling further diversification.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material synthesis | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | Commercially available or synthesized via cyclization |
| Bromination | NBS (1.1–1.2 eq), AIBN (0.1 eq), CCl4 or CHCl3, 76°C | Radical bromination, 4–20 h, yields ~30–40% |
| Purification | Silica gel chromatography (20–50% EtOAc/hexane) | Ensures high purity |
| Industrial scale adaptation | Continuous flow reactors, automated dosing, solvent optimization | Improves yield and reproducibility |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification of the thiazole core:
*Generalized from analogous thiazole bromomethyl reactions
Key mechanistic aspects:
Ester Group Transformations
The ethyl carboxylate undergoes characteristic reactions while preserving the bromomethyl group:
Synthetic Optimization Data
Bromination conditions significantly impact yields:
Critical parameters:
-
Radical initiator choice affects reaction efficiency (AIBN > BPO)
-
Microwave irradiation reduces reaction times to <1 hr in some cases
-
Purification via silica chromatography (20–50% EtOAc/hexane)
This compound's dual reactivity enables parallel functionalization strategies - the bromomethyl group can be modified independently of ester transformations, making it invaluable for combinatorial synthesis of thiazole-based pharmacophores . Recent applications include development of fluorescent GPCR antagonists and kinase inhibitors, demonstrating its continued relevance in drug discovery.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of novel therapeutic agents, particularly those targeting infectious diseases and cancer.
Case Study: Anticancer Agents
Recent studies have highlighted its role in synthesizing thiazole-based compounds that exhibit potent anticancer activity. For instance, one study focused on optimizing the synthesis of pyrazole-based inhibitors using this compound as an intermediate. The resulting derivatives showed significant inhibition of lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. The bromomethyl group enhances biological activity, making it effective against a range of pests.
Case Study: Pesticide Development
A notable application involved the synthesis of new agrochemical agents with improved efficacy against specific pests. The compound's reactivity allowed for the development of derivatives that demonstrated enhanced insecticidal properties compared to existing solutions .
Material Science
The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance, which is beneficial for creating advanced materials used in coatings and electronics.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer composites can significantly enhance their mechanical properties and thermal stability. These improvements make such materials suitable for applications in electronics where durability is critical .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is highlighted by comparing it with analogous thiazole and oxazole derivatives. Key differences in substituents, heterocyclic cores, and applications are summarized below:
Table 1: Comparison of this compound with Similar Compounds
Key Findings:
Substituent Effects :
- The bromomethyl group in the target compound offers superior reactivity in alkylation and cross-coupling reactions compared to simple bromo-substituted analogs (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) .
- Oxazole analogs (e.g., Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate) exhibit reduced aromatic stability due to oxygen’s lower electronegativity compared to sulfur, limiting their utility in high-temperature applications .
Heterocyclic Core Differences :
- Thiazoles (sulfur-containing) generally demonstrate higher thermal stability and broader pharmacological activity than oxazoles. For example, thiazole derivatives are prevalent in antiviral and anticancer agents (e.g., bacillamide A analogs ), while oxazoles are more common in materials science .
Functional Group Impact: Trifluoromethyl groups (e.g., Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate) enhance metabolic stability and bioavailability, making them preferred in drug discovery . Aminoethyl or benzoylaminoethyl substituents (e.g., and ) introduce hydrogen-bonding capabilities, improving solubility and target binding in medicinal chemistry .
Synthetic Utility: The target compound’s bromomethyl group enables efficient synthesis of complex heterocycles via Mitsunobu or Suzuki-Miyaura reactions, as demonstrated in the synthesis of triazole-pyrazole hybrids () .
Biological Activity
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bromomethyl group, which enhances its reactivity and allows for diverse synthetic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound possesses the following structural features:
- Molecular Formula : C6H6BrNO2S
- Functional Groups : Bromomethyl group, thiazole ring, ethyl ester group
These structural elements contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been utilized as a precursor in the synthesis of derivatives that target bacterial and fungal infections. For instance, derivatives have shown effectiveness against resistant strains of bacteria, suggesting a potential role in combating microbial resistance mechanisms.
Antifungal Activity
The compound's derivatives have also demonstrated antifungal activity. Studies have indicated that modifications to the thiazole ring can enhance antifungal potency against various pathogens. The mechanism often involves the disruption of fungal cell wall synthesis or function .
Anticancer Properties
This compound has been investigated for its anticancer potential. Several studies have reported that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from it have shown IC50 values comparable to established anticancer drugs like doxorubicin, indicating significant efficacy in inhibiting tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromomethyl group can act as an alkylating agent that modifies nucleophilic sites on proteins and DNA. This interaction can inhibit essential enzymes involved in metabolic pathways.
- Binding Affinity : The thiazole ring participates in π-π stacking interactions and hydrogen bonding with target molecules, enhancing binding affinity and specificity .
- Cytotoxicity Induction : In cancer research, compounds derived from this compound have been shown to induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the thiazole ring significantly impact the biological activity of derivatives. Key findings include:
| Compound | Modification | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| 35a | Methyl at position 4 | Anticancer | 1.61 ± 1.92 |
| 35b | N-phenylcarboxamide | Anticancer | 1.98 ± 1.22 |
| 13 | Dimethyl substitution | Cytotoxicity | < Doxorubicin |
These results suggest that specific substitutions can enhance or diminish the efficacy of the compounds.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives against Staphylococcus aureus and Escherichia coli, derivatives synthesized from this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
Another research effort focused on the cytotoxic effects of derivatives on human liver carcinoma cell lines (HepG-2). Compounds derived from this compound showed promising results with IC50 values reflecting substantial antiproliferative activity comparable to doxorubicin .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions using brominated precursors. For example, analogous thiazole derivatives are synthesized by reacting ethyl bromoacetate with thiourea under basic conditions (e.g., KOH/EtOH) to form the thiazole core . Optimization includes controlling temperature (0–50°C), stoichiometry of reagents, and solvent polarity to minimize side reactions like hydrolysis of the bromomethyl group. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : and NMR confirm the thiazole ring structure and bromomethyl substitution. For example, the ethyl ester group appears as a quartet at ~4.2 ppm () and a carbonyl signal at ~161 ppm () .
- IR : Stretching frequencies for C=O (1680–1700 cm) and C-Br (550–650 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M] at m/z 264.98 for CHBrNOS) .
Q. What purification strategies are effective for isolating this compound post-synthesis?
- Methodological Answer :
- Flash Chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials .
- Recrystallization : Polar solvents like ethanol or dichloromethane/hexane mixtures yield high-purity crystals .
- TLC Monitoring : Pre-purification analysis with UV-active plates ensures reaction completion before scaling up .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group serves as a versatile electrophilic site. For instance:
- Suzuki Coupling : React with arylboronic acids in the presence of Pd(PPh)/NaCO to form biaryl derivatives .
- Nucleophilic Substitution : Replace Br with amines (e.g., piperidine) in DMF at 60°C to generate functionalized thiazoles .
- Challenges : Competing elimination or oxidation requires inert atmospheres (N/Ar) and anhydrous solvents .
Q. What crystallographic challenges arise with this compound, and how can SHELX software improve structural analysis?
- Methodological Answer :
- Challenges : Low crystal symmetry, twinning, or weak diffraction due to flexible ester groups. Use high-resolution synchrotron data for better electron density maps .
- SHELX Workflow :
SHELXD : Solve phases via dual-space methods for small-molecule structures.
SHELXL : Refine anisotropic displacement parameters and validate using R-factors (<5%).
SHELXPRO : Generate publication-quality CIF files and visualize hydrogen-bonding networks .
Q. How can computational modeling predict the biological activity or metabolic pathways of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cancer-related targets (e.g., DNA topoisomerase II) based on structural analogs with apoptotic activity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30) and cytochrome P450 interactions to prioritize in vitro testing .
- Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible derivatives for SAR studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
